1H and 13C NMR chemical shifts of 3-phenyl-1,2-oxathiolane2,2-dioxide
1H and 13C NMR chemical shifts of 3-phenyl-1,2-oxathiolane2,2-dioxide
An in-depth technical analysis of the NMR characterization of 3-phenyl-1,2-oxathiolane 2,2-dioxide requires a fundamental understanding of its structural dynamics. As a γ -sultone (a cyclic sulfonate ester), this molecule presents a unique electronic environment. The 5-membered ring is heavily polarized by the sulfonyl group and the endocyclic oxygen, while the C3-phenyl substitution introduces significant magnetic anisotropy.
This guide provides a comprehensive, self-validating framework for the structural elucidation of 3-phenyl-1,2-oxathiolane 2,2-dioxide, detailing the causality behind its specific 1 H and 13 C NMR chemical shifts and the experimental protocols required to acquire them.
Structural Dynamics and Electronic Environment
The core of 3-phenyl-1,2-oxathiolane 2,2-dioxide is the 1,2-oxathiolane ring. Standard IUPAC numbering dictates that the endocyclic oxygen is position 1, the sulfur atom is position 2, and the adjacent carbon is position 3. Therefore, a "3-phenyl" substitution places the aromatic ring directly adjacent to the highly electron-withdrawing sulfonyl ( −SO2− ) group.
This specific architecture creates three distinct aliphatic proton environments:
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C3 (Alpha to Sulfur): The proton here is heavily deshielded by both the inductive pull of the sulfonyl group and the magnetic anisotropy of the adjacent phenyl ring.
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C4 (Beta Position): The methylene protons at C4 are locked in a rigid "envelope" conformation characteristic of 5-membered rings. Because of the chiral center at C3, these protons are diastereotopic and experience different spatial proximities to the phenyl ring, resulting in complex multiplet splitting.
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C5 (Alpha to Oxygen): The methylene protons at C5 are strongly deshielded by the inductive effect of the adjacent ester oxygen.
Understanding these localized electronic effects is critical for predicting and assigning the chemical shifts accurately, as demonstrated in the [1].
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating system. γ -Sultones are highly reactive alkylating agents and can undergo hydrolysis to open-chain sulfonic acids if exposed to moisture.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of highly purified 3-phenyl-1,2-oxathiolane 2,2-dioxide in 0.6 mL of strictly anhydrous CDCl3 . The use of anhydrous solvent is non-negotiable to prevent moisture-induced ring opening.
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Internal Referencing: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) to lock the reference frequency at exactly 0.00 ppm.
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1 H NMR Acquisition: Run at 400 MHz (or higher). Use 16 scans with a relaxation delay ( D1 ) of 2 seconds. This ensures complete relaxation of the diastereotopic C4 protons for accurate integration.
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13 C NMR Acquisition: Run at 100 MHz using a composite pulse decoupling (CPD) sequence. Crucial Causality: Set the relaxation delay ( D1 ) to at least 5 seconds. The quaternary ipso-carbon of the phenyl ring lacks attached protons to facilitate dipole-dipole relaxation; a short delay will result in this peak disappearing into the baseline noise.
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Validation Step: Immediately run a rapid 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. If the sample has hydrolyzed, the C5 protons will shift upfield (as the ester becomes a primary alcohol), and the HSQC will instantly flag the mismatch between the expected ester carbon shift (~68 ppm) and the observed alcohol carbon shift (~60 ppm).
Quantitative Data: Chemical Shift Assignments
The following tables synthesize the quantitative NMR data for 3-phenyl-1,2-oxathiolane 2,2-dioxide, mapping each shift to its mechanistic cause based on established [1].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3 )
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Causality |
| C3 | CH | 4.40 – 4.60 | dd | ~13.5, 7.0 | Extreme deshielding from the adjacent −SO2− group compounded by the magnetic anisotropy of the phenyl ring. |
| C4 | CH 2 | 2.60 – 2.90 | m | - | Diastereotopic protons locked in a rigid envelope conformation; shielded relative to C3/C5 but split into distinct multiplets due to cis/trans spatial relationships with the phenyl group. |
| C5 | CH 2 | 4.50 – 4.70 | m | - | Deshielded purely by the inductive electron-withdrawing effect of the adjacent endocyclic oxygen atom. |
| Ar-H | CH (Aryl) | 7.35 – 7.45 | m | - | Standard aromatic resonance; slightly deshielded by the pseudo-benzylic sulfonyl core. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Causality |
| C3 | CH | 61.5 – 62.5 | Alpha to sulfur; heavily deshielded by the sulfonyl oxygen atoms and the attached phenyl ring[1]. |
| C4 | CH 2 | 30.0 – 31.5 | Beta position; experiences minimal inductive pull compared to the alpha positions. |
| C5 | CH 2 | 68.0 – 69.5 | Alpha to oxygen; strong electronegative pull from the ester oxygen shifts this carbon significantly downfield. |
| Ar-C | C (ipso) | 132.0 – 133.5 | Quaternary carbon attached directly to the electron-withdrawing sultone ring. |
| Ar-C | CH (o/m/p) | 128.0 – 129.5 | Standard aromatic carbons, relatively unaffected by the aliphatic ring dynamics. |
2D NMR Strategies for Unambiguous Assignment
Because the C3-H and C5-H 2 protons overlap in the 4.40–4.70 ppm region, 1D 1 H NMR alone is insufficient for a definitive assignment. A multiparametric 2D workflow is required to break the degeneracy.
Multiparametric 1D and 2D NMR workflow for the structural elucidation of sultone derivatives.
Workflow Execution:
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Use COSY to trace the spin system from the distinct C4 multiplet (~2.75 ppm) outward. The C4 protons will show vicinal coupling to both the C3 proton and the C5 protons.
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Use HSQC to separate the overlapping 4.50 ppm proton signals. The C3 proton will correlate to a carbon at ~62 ppm, while the C5 protons will correlate to a carbon at ~69 ppm, instantly resolving the overlap.
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Use HMBC to confirm the position of the phenyl ring. The C3 proton will show a strong 3-bond correlation to the ortho-carbons of the aromatic ring (~128 ppm), definitively anchoring the phenyl group to the alpha-sulfur position.
Mechanistic Grounding: Synthesis and Ring Closure
The precise chemical shifts of this molecule are a direct artifact of its synthetic pathway. 3-Phenyl-1,2-oxathiolane 2,2-dioxide is typically accessed via the electrophilic ring-closure of functionalized sulfonates or through the direct [2]. In the latter pathway, the SO3 insertion forces an intramolecular trapping event by the sulfonate oxygen, forming the rigid 5-membered ring that dictates the NMR splitting patterns observed above.
Diastereoselective synthesis and ring-closure mechanism of alpha-substituted gamma-sultones.
References
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Enders, D., Harnying, W., & Vignola, N. (2003). "Asymmetric Synthesis of α,γ ‐Substituted γ ‐Sultones via Allylation of Chiral Lithiated Sulfonates." European Journal of Organic Chemistry.[Link]
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Cerfontain, H., et al. (1995). "Reaction of cyclopropylbenzene and cyclopropyl phenyl ketone with sulfur trioxide." Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]
- Cho, J., et al. (2015). "Electrolyte formulation for reduced gassing wide temperature range cycling." U.S.
